Product packaging for 2-Chloro-3-formylbenzoic acid(Cat. No.:CAS No. 1289106-07-5)

2-Chloro-3-formylbenzoic acid

Cat. No.: B1432105
CAS No.: 1289106-07-5
M. Wt: 184.57 g/mol
InChI Key: JXFUQVJNPIAUTP-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a class of compounds that have long been a focal point of scientific investigation due to their widespread presence in nature and their diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net Research into benzoic acid derivatives often involves modifying the benzene (B151609) ring with various functional groups to tune the molecule's electronic properties, reactivity, and biological activity. researchgate.net The introduction of a chlorine atom and a formyl (aldehyde) group, as seen in 2-chloro-3-formylbenzoic acid, provides researchers with multiple reactive sites to construct more intricate molecular architectures. The acidity of the benzoic acid moiety can be influenced by the type and position of its substituents, which in turn affects its reactivity and potential applications. researchgate.net

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In contemporary organic synthesis, the demand for novel and efficient synthetic methodologies is ever-present. This compound serves as a valuable starting material or intermediate in a variety of organic transformations. Its aldehyde and carboxylic acid groups can participate in a multitude of reactions, including condensations, multicomponent reactions, and the formation of heterocyclic systems. researcher.lifewikipedia.org

In the realm of medicinal chemistry, the search for new therapeutic agents is a primary driver of research. Benzoic acid derivatives have been shown to exhibit a range of biological activities. mdpi.comsci-hub.senih.gov The specific substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new drug candidates. The chloro and formyl groups can be strategically modified to optimize interactions with biological targets, potentially leading to the discovery of new pharmaceuticals.

Scope and Objectives of Academic Inquiry for this compound

Academic inquiry into this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Routes: Researchers are continuously exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. researchgate.net

Exploration of its Reactivity: A significant portion of research is dedicated to understanding the chemical reactivity of its functional groups and harnessing this reactivity to construct complex molecular frameworks, including novel heterocyclic compounds.

Medicinal Chemistry Applications: A primary goal is to utilize this compound as a scaffold for the synthesis of new biologically active molecules. This involves designing and synthesizing derivatives and evaluating their potential as therapeutic agents against various diseases. sci-hub.se

Materials Science: The potential for incorporating this molecule into functional materials, such as polymers or metal-organic frameworks, is another area of investigation.

Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅ClO₃ cymitquimica.comchemscene.com
Molecular Weight 184.57 g/mol cymitquimica.com
CAS Number 1289106-07-5 cymitquimica.comchemscene.comchemicalbook.com
Appearance Solid (typical)N/A
Purity ≥95% - ≥98% cymitquimica.comchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO3 B1432105 2-Chloro-3-formylbenzoic acid CAS No. 1289106-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFUQVJNPIAUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289106-07-5
Record name 2-chloro-3-formylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis Strategies for 2-Chloro-3-formylbenzoic Acid

Achieving the specific substitution pattern of this compound requires precise control over reaction conditions and reagent choice. Regioselectivity is paramount in these synthetic strategies to ensure the correct placement of the chloro and formyl groups on the benzoic acid scaffold.

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then react with an electrophile to introduce a desired substituent.

In the context of synthesizing this compound, the carboxylic acid group or a protected derivative can act as a DMG. However, the unprotected carboxylic acid group is acidic and would be deprotonated by the organolithium reagent. Therefore, often two equivalents of the base are used, one to deprotonate the carboxylic acid and the second to direct the ortho-lithiation. semanticscholar.org Alternatively, protecting the carboxylic acid as an ester or the aldehyde as an acetal (B89532) can be employed.

For a substrate like 3-chlorobenzoic acid, the chloro and carboxyl groups direct lithiation to different positions. The carboxylic acid group directs to the C2 position, while the chloro group also directs ortho to itself, reinforcing deprotonation at C2. Studies on the functionalization of 3-chlorobenzaldehyde (B42229) derivatives have utilized an acetal as a protecting group for the aldehyde, which then acts as a DMG for lithiation at the C2 position. thieme-connect.comresearchgate.net Subsequent reaction with an electrophilic chlorine source would install the chloro group. Conversely, starting with 2-chlorobenzoic acid, the carboxylate directs lithiation to the C6 position, but the chloro group can also influence the regioselectivity. unblog.fr A general strategy could involve the ortho-lithiation of a protected 3-chlorobenzoic acid derivative, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Table 1: Ortho-Lithiation Strategy for Substituted Benzaldehydes

Starting Material Directing Group Base Electrophile Product Type Reference
2-(3-chlorophenyl)-1,3-dioxolane 1,3-dioxolane (acetal) n-BuLi/TMEDA Various 2-Substituted 3-chlorobenzaldehydes thieme-connect.comresearchgate.net

Note: This table represents general strategies for ortho-lithiation on related structures, illustrating the principles applicable to the synthesis of this compound.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.commychemblog.com

While the Vilsmeier-Haack reaction is most effective on activated, electron-rich rings, its application to deactivated systems like benzoic acids can be challenging. chemistrysteps.com The carboxyl and chloro groups are both electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. However, this reaction is highly valuable in the synthesis of derivatives, such as 2-chloro-3-formylquinolines from N-arylacetamides, where the reaction proceeds via cyclization after an initial electrophilic attack. niscpr.res.inresearchgate.net The synthesis of this compound itself via a direct Vilsmeier-Haack reaction on 2-chlorobenzoic acid is not a standard, high-yielding procedure due to the deactivated nature of the substrate. The reaction conditions would need to be harsh, potentially leading to low yields and side products.

Table 2: Vilsmeier-Haack Reaction Components and Role

Reagent Chemical Formula Role in Reaction
N,N-Dimethylformamide C₃H₇NO Source of the formyl group
Phosphorus oxychloride POCl₃ Activates DMF to form the Vilsmeier reagent

Another synthetic avenue is the direct electrophilic chlorination of a suitable precursor, such as 3-formylbenzoic acid. sigmaaldrich.combldpharm.comsigmaaldrich.com In this approach, the regioselectivity is governed by the directing effects of the existing substituents: the formyl group and the carboxylic acid group. Both are meta-directing and deactivating.

Starting with 3-formylbenzoic acid, the positions ortho to the formyl group are C2 and C4, and the positions ortho to the carboxyl group are C2 and C6. The position meta to both groups is C5. The C2 position is ortho to both deactivating groups, making it sterically hindered and electronically disfavored for electrophilic attack. However, chlorination of substituted benzoic acids can be achieved under specific conditions. For example, the chlorination of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures has been reported to yield 2-chloro-3-hydroxybenzoic acid, indicating that chlorination at the C2 position is possible. prepchem.com Applying similar logic, direct chlorination of 3-formylbenzoic acid would require carefully controlled conditions to favor substitution at the desired C2 position over other possible isomers.

Complex molecules are often best assembled through multi-step synthetic sequences that allow for the controlled introduction of functional groups. libretexts.org A plausible multi-step route to this compound could start from a more readily available benzoic acid derivative.

One potential pathway could begin with the oxidation of 2-chloro-3-methylbenzoic acid. The methyl group at the benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents. organic-chemistry.org However, for the target molecule, the methyl group needs to be converted into a formyl group. This can be achieved through various methods, such as radical bromination of the methyl group followed by hydrolysis and gentle oxidation.

A more controlled route might involve:

Protection: Start with 3-methylbenzoic acid and protect the carboxylic acid as an ester.

Chlorination: Perform electrophilic chlorination. The methyl group is an ortho, para-director, while the ester is a meta-director. This would likely lead to a mixture of products, requiring separation. A more regioselective method like directed ortho-lithiation of the protected 3-methylbenzoic acid followed by reaction with an electrophilic chlorine source would be preferable.

Side-chain functionalization: Convert the methyl group to a formyl group. This could involve benzylic bromination followed by a procedure like the Sommelet reaction or Kornblum oxidation.

Deprotection: Hydrolyze the ester to reveal the carboxylic acid.

Such multi-step syntheses, while potentially longer, offer greater control over the regiochemical outcome, which is often necessary for preparing specifically substituted aromatic compounds. nih.gov

Functional Group Interconversions of the Formyl Moiety

The formyl group of this compound is a versatile functional handle that can be converted into various other functionalities, expanding its synthetic utility.

The aldehyde functional group is readily oxidized to a carboxylic acid. libretexts.org The oxidation of the formyl moiety in this compound would yield 2-chlorophthalic acid (2-chloro-1,3-benzenedicarboxylic acid). This transformation can be accomplished using a variety of common oxidizing agents.

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For this compound, the aromatic ring and the existing carboxylic acid are relatively stable to many oxidizing conditions.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent Typical Conditions Notes
Potassium permanganate (B83412) (KMnO₄) Basic or acidic solution, often with heat A strong and inexpensive oxidant. libretexts.org
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acidic conditions A strong oxidant, effective for primary alcohols and aldehydes. libretexts.org
Silver(I) oxide (Ag₂O) or Tollens' Reagent Ammoniacal silver nitrate A mild oxidant, selective for aldehydes.

This oxidation reaction is a fundamental transformation in organic synthesis, allowing for the creation of dicarboxylic acid derivatives that can serve as monomers for polymers or as precursors for other complex molecules. organic-chemistry.org

Reduction Reactions to Alcohols

The reduction of this compound offers the potential to selectively target either the aldehyde or the carboxylic acid group, or to reduce both simultaneously. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both carboxylic acids and aldehydes to primary alcohols. chemistrysteps.comresearchgate.net Therefore, the treatment of this compound with an excess of LiAlH₄ would be expected to yield [2-chloro-3-(hydroxymethyl)phenyl]methanol.

Conversely, milder reducing agents can allow for the selective reduction of the aldehyde functionality. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids. tcichemicals.combeilstein-journals.org Thus, the reaction of this compound with NaBH₄ would likely produce 2-chloro-3-(hydroxymethyl)benzoic acid. Enzymatic reductions can also offer high chemoselectivity for the reduction of aldehydes over other functional groups. nih.gov

The following table summarizes the expected products from the reduction of this compound with different reducing agents.

Starting MaterialReagentExpected ProductProduct Name
This compoundLiAlH₄ (excess)[2-chloro-3-(hydroxymethyl)phenyl]methanol
This compoundNaBH₄2-chloro-3-(hydroxymethyl)benzoic acid

Nucleophilic Addition Reactions

The aldehyde group in this compound is a prime site for nucleophilic addition reactions, enabling the formation of new carbon-carbon bonds and the introduction of a variety of functional groups.

Grignard Reactions: Grignard reagents (RMgX) are powerful nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. leah4sci.comyoutube.comlibretexts.org The reaction of this compound with a Grignard reagent would be expected to yield a 2-chloro-3-(1-hydroxyalkyl)benzoic acid. However, a key consideration is the acidic proton of the carboxylic acid group, which will react with the Grignard reagent in an acid-base reaction. libretexts.org Therefore, to achieve nucleophilic addition to the aldehyde, it is necessary to either protect the carboxylic acid group or use an excess of the Grignard reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce 2-chloro-3-vinylbenzoic acid. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

The following table illustrates the expected products of nucleophilic addition reactions with this compound.

Starting MaterialReagentExpected ProductProduct Class
This compound1. R-MgX (excess) 2. H₃O⁺2-chloro-3-(1-hydroxyalkyl)benzoic acid
This compoundPh₃P=CHR2-chloro-3-alkenylbenzoic acid

Reactivity of the Chloro Substituent

The chloro group attached to the aromatic ring of this compound can participate in several important chemical transformations, including nucleophilic aromatic substitution and halogen bonding interactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the chloro substituent in this compound can be displaced by a nucleophile. The presence of the electron-withdrawing formyl and carboxyl groups can activate the ring towards nucleophilic attack.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds to an aromatic ring. wikipedia.orgorganic-chemistry.orgwikipedia.org For instance, the reaction of this compound with an amine in the presence of a copper catalyst could yield a 2-amino-3-formylbenzoic acid derivative. Similarly, reaction with an alcohol or thiol could lead to the corresponding ether or thioether.

The following table provides a general representation of Ullmann-type reactions with this compound.

Starting MaterialReagentCatalystExpected ProductProduct Class
This compoundR₂NHCopper2-(dialkylamino)-3-formylbenzoic acid
This compoundROHCopper2-alkoxy-3-formylbenzoic acid
This compoundRSHCopper2-(alkylthio)-3-formylbenzoic acid

Advanced Coupling and Cyclization Reactions

The multifunctional nature of this compound makes it an excellent substrate for multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecules in a single synthetic operation.

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains the essential parts of all the reactants. 2-Formylbenzoic acid, a close analog of the title compound, is known to participate in several important MCRs, and it is expected that this compound would exhibit similar reactivity.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. organic-chemistry.orgnih.govresearchgate.net In the context of 2-formylbenzoic acid, the aldehyde and carboxylic acid functionalities are present in the same molecule. A three-component Ugi reaction (U-3CR) of 2-formylbenzoic acid with an amine and an isocyanide leads to the formation of isoindolinone derivatives. nih.govresearchgate.netresearchgate.net It is highly probable that this compound would undergo a similar transformation to yield substituted 4-chloro-isoindolinones. The generally accepted mechanism for the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner. organic-chemistry.orgnih.gov The presence of the electron-withdrawing chloro group may influence the rate of the reaction by affecting the electrophilicity of the aldehyde and the acidity of the carboxylic acid.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.idorganic-chemistry.org Similar to the Ugi reaction, 2-formylbenzoic acid can act as both the aldehyde and carboxylic acid component in an intramolecular sense. The reaction of 2-formylbenzoic acid with an isocyanide leads to the formation of a phthalide (B148349) derivative. It is anticipated that this compound would react in a similar fashion to produce the corresponding 4-chloro-phthalide derivative. The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway involving a cyclic transition state. organic-chemistry.org

The following table summarizes the expected MCR products with this compound.

ReactionReactantsExpected ProductProduct Class
Ugi-type ReactionThis compound, Amine (R-NH₂), Isocyanide (R'-NC)4-chloro-isoindolinone
Passerini-type ReactionThis compound, Isocyanide (R-NC)4-chloro-phthalide

Multicomponent Reactions (MCRs) and Their Mechanistic Studies

Ugi-type Multicomponent Reactions

While specific examples utilizing this compound in Ugi-type reactions are not extensively documented, the reactivity of its parent compound, 2-formylbenzoic acid, provides significant insight. The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. In the case of 2-formylbenzoic acid, the molecule itself provides both the aldehyde and the carboxylic acid functionalities.

This intramolecular Ugi reaction leads to the formation of isoindolinone frameworks, which are important structural motifs in medicinal chemistry. The reaction proceeds through the initial formation of a Schiff base between the formyl group and the amine, followed by the addition of the isocyanide and subsequent intramolecular acylation by the carboxylic acid group.

The presence of the chloro substituent in this compound is expected to influence the reaction kinetics. As an electron-withdrawing group, the chlorine atom would enhance the electrophilicity of the formyl carbon, potentially accelerating the initial imine formation.

A representative Ugi-type reaction involving 2-formylbenzoic acid is presented in the table below:

ReactantsProductKey Features
2-Formylbenzoic acid, an amine, and an isocyanideN-substituted isoindolinone derivativesIntramolecular reaction providing a key heterocyclic scaffold.
Povarov Reaction Applications

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinoline derivatives, typically involving the reaction of an aniline, an aldehyde, and an alkene. While direct applications of this compound in the Povarov reaction are not well-documented, its aldehyde functionality can, in principle, participate in this transformation.

In a hypothetical Povarov reaction, this compound would serve as the aldehyde component. The reaction would be initiated by the formation of an imine with an aniline, which is then activated by a Lewis or Brønsted acid. This activated imine would then undergo a [4+2] cycloaddition with an electron-rich alkene.

The electron-withdrawing nature of both the chloro and carboxyl groups on the aromatic ring of this compound would significantly influence the electronic properties of the resulting imine and its reactivity in the subsequent cycloaddition step. These substituents would make the imine more electrophilic and potentially more reactive towards the alkene.

Strecker Multicomponent Synthesis Variations

The Strecker synthesis is a classic multicomponent reaction for the preparation of α-amino acids from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. The aldehyde group of this compound can readily participate in this reaction.

The general scheme for a Strecker synthesis involving an aromatic aldehyde is as follows:

ReactantsIntermediateFinal Product (after hydrolysis)
Aromatic aldehyde, Amine/Ammonia, Cyanide sourceα-Aminonitrileα-Amino acid

In the context of this compound, the resulting amino acid would be a substituted phenylglycine derivative. The electronic effects of the chloro and carboxyl groups would likely influence the rate of both the initial imine formation and the subsequent nucleophilic attack by the cyanide ion.

Tandem Heterocyclizations for Novel Scaffold Generation

The multiple functional groups of this compound provide opportunities for tandem or domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to construct complex heterocyclic systems.

For instance, a reaction could be initiated at the aldehyde or carboxylic acid group, with the resulting intermediate undergoing a subsequent intramolecular cyclization involving one of the other functional groups or the aromatic ring. While specific, extensively studied examples with this compound are limited in the literature, its structure suggests significant potential for the discovery of novel tandem heterocyclization pathways.

Potential reaction sequences could involve:

Initial reaction at the aldehyde, followed by an intramolecular nucleophilic attack from a derivative of the carboxylic acid.

Transformation of the carboxylic acid to a more reactive species (e.g., an acid chloride or ester) that can then participate in an intramolecular reaction with a derivative of the formyl group.

These strategies could lead to the formation of a variety of fused heterocyclic systems, which are of great interest in materials science and medicinal chemistry.

Intramolecular Cyclization Pathways and Ring-Chain Tautomerism

A key chemical feature of 2-formylbenzoic acid and its derivatives is the existence of ring-chain tautomerism. The open-chain form, which has the free aldehyde and carboxylic acid groups, can exist in equilibrium with a cyclic lactol form, 3-hydroxyphthalide.

This equilibrium is influenced by the solvent, temperature, and the presence of substituents on the aromatic ring. In the solid state and in many solvents, the cyclic form of 2-formylbenzoic acid is predominant. The chloro substituent at the 2-position of this compound would likely influence this equilibrium. Electron-withdrawing groups can affect the stability of both the open and closed forms.

This tautomerism is significant as the two forms exhibit different chemical reactivity. The open-chain form behaves as a typical aromatic aldehyde and carboxylic acid, while the cyclic lactol form can react in ways characteristic of a hemiacetal. This dual reactivity can be exploited in synthesis to achieve different outcomes from the same starting material by carefully choosing the reaction conditions.

Esterification and Aldehyde Condensation Reactions

The carboxylic acid and aldehyde functionalities of this compound can undergo their characteristic reactions, such as esterification and condensation.

Esterification: The carboxylic acid group can be converted to an ester through various methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). However, the proximity of the formyl group can sometimes lead to complications, such as the formation of side products or the need for milder reaction conditions to avoid reactions at the aldehyde. The use of reagents like diazomethane (B1218177) or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be employed for esterification under milder conditions.

Aldehyde Condensation Reactions: The formyl group can participate in a range of condensation reactions, such as the aldol (B89426) condensation or the Claisen-Schmidt condensation. In a Claisen-Schmidt condensation, this compound would react with a ketone in the presence of a base to form an α,β-unsaturated ketone derivative.

The reactivity of the aldehyde in these condensations is enhanced by the electron-withdrawing chloro and carboxyl groups. A typical Claisen-Schmidt reaction is outlined below:

ReactantsProduct Type
Aromatic aldehyde and a ketone (with α-hydrogens)α,β-Unsaturated ketone (Chalcone-like structure)

These condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and the construction of larger, more complex molecules.

Iii. Mechanistic Investigations and Reaction Kinetics

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-Chloro-3-formylbenzoic acid involves key chemical transformations whose mechanisms are well-established in organic chemistry. The primary pathways involve the strategic introduction of substituents onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. In a plausible synthetic route to this compound, one might start with a substituted benzene and introduce the remaining groups. For instance, the formylation of 2-chlorobenzoic acid would be a key step.

The mechanism for EAS proceeds in two principal steps:

Formation of a Sigma Complex: An electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. uci.edu

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring.

In the context of formylating 2-chlorobenzoic acid, the directing effects of the existing substituents—the chloro group (-Cl) and the carboxylic acid group (-COOH)—are critical.

-COOH group: This is a deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance).

-Cl group: This is a deactivating, ortho, para-directing group. It withdraws electron density through induction but can donate electron density through resonance. uci.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Inductive Effect Resonance Effect Overall Effect Directing Preference
-Cl Withdrawing Donating Deactivating ortho, para
-COOH Withdrawing Withdrawing Deactivating meta

The this compound molecule features two primary sites for nucleophilic attack: the carbonyl carbon of the aldehyde (formyl group) and the carbonyl carbon of the carboxylic acid.

Nucleophilic Attack on the Carboxylic Acid: The carboxylic acid group can undergo nucleophilic acyl substitution. libretexts.org This pathway is typically initiated by the activation of the carbonyl group. For instance, in the presence of reagents like thionyl chloride (SOCl₂), the hydroxyl group is converted into a better leaving group. The mechanism involves:

The carboxylic acid's oxygen attacks the electrophilic sulfur atom of SOCl₂.

A chloride ion is eliminated and then attacks the carbonyl carbon.

This leads to a tetrahedral intermediate which collapses to form an acyl chloride, releasing sulfur dioxide and another chloride ion. libretexts.org

This activated acyl chloride is then highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines) to form esters or amides.

Nucleophilic Attack on the Aldehyde: The formyl group is susceptible to nucleophilic addition. The carbonyl carbon is electrophilic and can be attacked by nucleophiles like Grignard reagents, organolithium compounds, or cyanide ions. The general mechanism involves the direct attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. The aldehyde is generally more reactive towards nucleophiles than the carboxylic acid (unless the latter is activated) because the carboxylic acid's hydroxyl group can be deprotonated to form a carboxylate, which is resistant to nucleophilic attack.

Kinetic Studies of Equilibrium and Transformation Processes

The relative rates of substitution at different positions are determined by the stability of the intermediate sigma complex. Kinetic studies would likely show that the activation energy for forming the C3-substituted product is lower than for other positions due to the directing effects of the existing substituents.

In nucleophilic reactions, the kinetics depend on the nature of the nucleophile and the electrophilic center. For nucleophilic acyl substitution at the carboxylic acid, the reaction rate is often dependent on the concentration of both the carboxylic acid derivative and the incoming nucleophile. For reactions involving the aldehyde, the rate of nucleophilic addition is also typically dependent on the concentration of both reactants.

Table 2: Hypothetical Relative Reaction Rates for Formylation This table is illustrative and based on general principles of substituent effects.

Starting Material Substituents Predicted Relative Rate (vs. Benzene) Primary Product Orientation
Benzene -H 1 N/A
Chlorobenzene -Cl ~0.03 ortho, para
Benzoic Acid -COOH ~0.001 meta
2-Chlorobenzoic Acid 2-Cl, 1-COOH <0.001 Position 5 (meta to COOH, para to Cl)

Catalysis in Synthetic Transformations of this compound

Catalysis is essential for many of the synthetic transformations involving this compound, either in its synthesis or its subsequent reactions. Both Lewis and Brønsted acids play pivotal roles.

Lewis acids, which are electron-pair acceptors, are crucial for many electrophilic aromatic substitution reactions. In the context of synthesizing this compound via a Friedel-Crafts-type reaction, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) would be used to generate the necessary electrophile. libretexts.org

The mechanism of Lewis acid catalysis in a Friedel-Crafts acylation involves the coordination of the Lewis acid to a halogen on the acyl halide. This polarization generates a highly electrophilic acylium ion, which can then be attacked by the aromatic ring.

Mechanism of Lewis Acid Catalysis in Friedel-Crafts Acylation: R-CO-Cl + AlCl₃ → R-C≡O⁺ + AlCl₄⁻

Lewis acids can also catalyze reactions at the formyl and carboxyl groups by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Brønsted acids (proton donors) are also important catalysts in reactions involving this compound.

Esterification: The most common example is Fischer esterification, where a Brønsted acid (like sulfuric acid) catalyzes the reaction between the carboxylic acid group and an alcohol to form an ester. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

Aldehyde Reactions: A Brønsted acid can activate the formyl group by protonating its carbonyl oxygen. This increases the positive charge on the carbonyl carbon, facilitating attack by weak nucleophiles, such as in the formation of acetals. nih.gov The catalytic cycle involves protonation of the aldehyde, nucleophilic attack, proton transfer, and elimination of water to form the final product.

Table 3: Role of Acid Catalysts in Transformations

Catalyst Type Functional Group Targeted Type of Reaction Role of Catalyst
Lewis Acid Aromatic Ring Friedel-Crafts Acylation/Formylation Generates potent electrophile (e.g., acylium ion)
Lewis Acid Carbonyl (Formyl/Carboxyl) Nucleophilic Addition/Substitution Activates carbonyl group by coordination to oxygen
Brønsted Acid Carboxylic Acid Fischer Esterification Protonates carbonyl oxygen to activate for nucleophilic attack
Brønsted Acid Formyl Group Acetal (B89532) Formation Protonates carbonyl oxygen to activate for nucleophilic attack

Green Chemistry Catalysis Approaches

The development of environmentally benign catalytic systems is a cornerstone of modern chemical synthesis. While specific green chemistry catalysis studies focusing solely on this compound are not extensively documented in publicly available literature, relevant research on the closely related parent compound, 2-formylbenzoic acid, provides significant insights into potential green catalytic pathways.

A notable example is the sustainable one-pot cascade strategy for the synthesis of 3-substituted phthalides from 2-formylbenzoic acid and β-keto acids. nih.govnih.gov This reaction utilizes glycerol (B35011), a biodegradable and renewable solvent, and is catalyzed by an organic base, p-anisidine. nih.govnih.gov This approach avoids the use of harsh conditions and corrosive acid or base catalysts, which are often employed in traditional methods. nih.govnih.gov The reaction proceeds efficiently at a relatively low temperature of 65 °C, with short reaction times. nih.govnih.gov

The scope of this green catalytic method has been demonstrated with a variety of β-keto acids, affording the corresponding 3-substituted phthalides in good to excellent yields. nih.govnih.gov Importantly, the methodology has also been successfully applied to a substituted 2-formylbenzoic acid (5,6-(OCH₃)₂), suggesting that this green approach could potentially be adapted for this compound. nih.govnih.gov The use of a recyclable solvent like glycerol further enhances the green credentials of this synthetic route. nih.govnih.gov

Further embracing green chemistry principles, other research has explored the use of solid acid catalysts for similar transformations, which can be easily recovered and reused, minimizing waste. nih.govnih.gov While not directly involving this compound, these studies highlight a clear trend towards developing more sustainable synthetic routes for this class of compounds. The application of microwave irradiation and ultrasound in conjunction with eco-friendly catalysts and solvents also represents a promising avenue for the green synthesis of derivatives from this compound.

Table 1: Green Catalysis Approaches for Phthalide (B148349) Synthesis from 2-Formylbenzoic Acid Derivatives

Catalyst SystemSolventKey Green Chemistry FeaturesSubstrate ApplicabilityReference
p-AnisidineGlycerolRenewable solvent, biodegradable, mild reaction conditions, one-pot synthesis.2-Formylbenzoic acid, substituted 2-formylbenzoic acids, various β-keto acids. nih.govnih.gov
Solid Acid CatalystsVariousRecyclable catalyst, potential for continuous flow processes.2-Formylbenzoic acid and substituted ketones. nih.govnih.gov

Transition State Analysis and Reaction Energetics

While direct studies on this compound are absent, computational analyses of related molecules, such as other substituted benzoic acids and benzaldehydes, have been conducted to understand various chemical phenomena. These studies provide a framework for how such an analysis could be approached for this compound. For instance, computational methods have been used to investigate substituent effects on the acidity of benzoic acids and to model the reaction pathways of benzaldehyde (B42025) derivatives in various transformations.

A computational study on this compound would likely investigate key reaction steps, such as nucleophilic attack at the formyl group or reactions involving the carboxylic acid moiety. The analysis would provide insights into the geometry of the transition states, including bond lengths and angles of the forming and breaking bonds. Furthermore, the electronic structure of the transition state could be analyzed to understand the flow of electrons during the reaction. This information would be invaluable for the rational design of catalysts that can stabilize the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Given the absence of specific data, the following table is a hypothetical representation of the kind of data that would be generated from a transition state analysis of a reaction involving this compound.

Table 2: Hypothetical Data from a Transition State Analysis of a Reaction of this compound

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Nucleophilic addition to the formyl groupDFT (B3LYP/6-31G)Data not availableData not availableData not available
Esterification of the carboxylic acidDFT (B3LYP/6-31G)Data not availableData not availableData not available

Iv. Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the 2-Chloro-3-formylbenzoic acid molecule.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms (protons) in the molecule. For this compound, the spectrum is expected to show signals corresponding to the carboxylic acid proton, the formyl proton, and the three protons on the aromatic ring.

The formyl proton (-CHO) is highly deshielded and is anticipated to produce a singlet signal in the far downfield region of the spectrum, typically between δ 9.5 and 9.9 ppm. The proton of the carboxylic acid group (-COOH) is also significantly deshielded and is expected to appear as a broad singlet, generally in the range of δ 9-12 ppm.

The three protons on the substituted benzene (B151609) ring will appear in the aromatic region (δ 6.0-9.5 ppm). Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents. The electron-withdrawing nature of the chloro, formyl, and carboxylic acid groups will shift these protons downfield. Based on analogous compounds like 2-chloro-3-methylbenzoic acid, the aromatic signals are expected to be complex due to coupling between them. The proton at C4 (between the formyl and chloro groups) would likely be a triplet, while the protons at C5 and C6 would likely appear as doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH9.0 - 12.0Broad Singlet (br s)
-CHO9.5 - 9.9Singlet (s)
Ar-H (H4, H5, H6)7.5 - 8.5Multiplet (m)

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. With eight carbon atoms in unique chemical environments, the ¹³C NMR spectrum of this compound is expected to display eight distinct signals.

The carbonyl carbons are the most deshielded and appear furthest downfield. The formyl carbon (C=O) is typically found between 190-200 ppm, while the carboxylic acid carbonyl carbon is observed in the 160-185 ppm range. The six aromatic carbons will resonate in the 125-150 ppm region. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine (C2) will be deshielded, as will the carbons bearing the formyl (C3) and carboxylic acid (C1) groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO190 - 200
-COOH160 - 185
Ar-C (substituted)130 - 150
Ar-C (unsubstituted)125 - 135

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assembly by revealing long-range (typically 2- to 4-bond) correlations between protons and carbons.

In the context of this compound, HMBC would be used to definitively assign the ¹H and ¹³C signals and piece together the molecular structure. Key expected correlations would include:

A correlation between the formyl proton (¹H) and the aromatic carbons C3 and C4 (¹³C), confirming the position of the aldehyde group.

Correlations from the aromatic protons to their neighboring carbons, which would unambiguously establish the substitution pattern on the benzene ring. For example, the proton at C6 would show correlations to C1, C2, and C5.

A correlation between the carboxylic acid proton (if observable) and the carbons C1, C2, and C6.

These correlations provide unequivocal evidence for the connectivity of the functional groups to the aromatic ring, solidifying the structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to be dominated by strong absorptions in the carbonyl region (1670-1780 cm⁻¹).

Carboxylic Acid C=O Stretch : This group gives rise to an intense absorption band typically between 1690 cm⁻¹ and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding; carboxylic acids often exist as hydrogen-bonded dimers, which can broaden this peak.

Formyl C=O Stretch : The aldehyde carbonyl stretch is also strong and typically appears around 1690-1740 cm⁻¹. Conjugation with the aromatic ring tends to lower the frequency of this absorption.

Additionally, the O-H stretch of the carboxylic acid is a key feature, appearing as a very broad band between 2500 cm⁻¹ and 3300 cm⁻¹, often overlapping with the C-H stretching signals.

The stretching vibration of the carbon-chlorine (C-Cl) bond is also detectable via IR spectroscopy. Aromatic C-Cl stretching absorptions typically occur in the fingerprint region of the spectrum. While the exact position can vary, this vibration is often observed in the range of 505-710 cm⁻¹. However, assigning a specific peak to the C-Cl stretch can be challenging as it may couple with other vibrations in this complex region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1690 - 1760Strong
Formyl (Aldehyde)C=O stretch1690 - 1740Strong
Aromatic RingC=C stretch1400 - 1600Medium
Aryl HalideC-Cl stretch505 - 710Medium to Weak

Table of Compounds

Compound Name
This compound
2-chloro-3-methylbenzoic acid
3-chlorobenzaldehyde (B42229)
4-formylbenzoic acid
2-chlorobenzoic acid
chlorosalicylaldehyde
chlorobenzene

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₈H₅ClO₃ and a molecular weight of approximately 184.58 g/mol sigmaaldrich.combldpharm.com.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. A key characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, which is an isotopic peak resulting from the natural abundance of the ³⁷Cl isotope. For a molecule with one chlorine atom, the ratio of the intensity of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, providing a clear signature for the presence of chlorine libretexts.org.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic carboxylic acids and aldehydes libretexts.orgmiamioh.edu. Common fragmentation patterns include:

Loss of a hydroxyl radical (-OH): A prominent fragment would likely arise from the cleavage of the C-OH bond of the carboxylic acid group, resulting in an acylium ion [M-17]⁺. This is a common fragmentation pathway for benzoic acid derivatives docbrown.info.

Loss of a formyl radical (-CHO): Alpha-cleavage next to the aldehyde group can lead to the loss of the CHO group, producing an [M-29]⁺ ion libretexts.org.

Loss of a hydrogen atom (-H): Fragmentation may also involve the loss of a hydrogen atom from the aldehyde group, yielding an [M-1]⁺ ion libretexts.org.

Decarboxylation: The loss of carbon dioxide (-CO₂) from the molecular ion can occur, although it is often less favorable than other pathways without specific structural influences.

Phenyl Cation Formation: Subsequent fragmentation of the acylium ions, particularly the [M-OH]⁺ ion, can lead to the loss of carbon monoxide (CO), resulting in a substituted phenyl cation, which is a characteristic fragment for many aromatic compounds docbrown.info.

These fragmentation pathways provide a detailed fingerprint of the molecule, confirming the presence and arrangement of the chloro, formyl, and benzoic acid moieties.

Property Value
Molecular FormulaC₈H₅ClO₃
Molecular Weight184.58 g/mol sigmaaldrich.combldpharm.com
Expected Mass Spectrometry Fragments m/z (mass-to-charge ratio)
Molecular Ion [M]⁺184/186 (due to ³⁵Cl/³⁷Cl isotopes)
Loss of -OH [M-17]⁺167/169
Loss of -CHO [M-29]⁺155/157
Loss of -H [M-1]⁺183/185
Loss of -COOH [M-45]⁺139/141

Table 1: Molecular Properties and Expected Mass Spectrometry Data for this compound. This interactive table summarizes key mass spectrometry data.

UV-Visible Spectroscopy in Conjugation Studies

UV-Visible spectroscopy is employed to study the electronic transitions within this compound, particularly those involving its conjugated π-electron system. Molecules containing alternating single and double bonds, such as aromatic rings and carbonyl groups, absorb light in the UV-visible region, causing electrons to be promoted from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO) libretexts.orgyoutube.com.

The structure of this compound features a benzene ring substituted with a carboxylic acid group and a formyl (aldehyde) group. This arrangement creates an extended conjugated system where the π-electrons are delocalized over the ring and the carbonyl groups.

π → π* Transitions: These high-energy transitions are characteristic of conjugated systems and are expected to produce strong absorption bands in the UV spectrum. The extended conjugation in this compound lowers the energy gap between the HOMO and LUMO compared to isolated chromophores, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) libretexts.orgmasterorganicchemistry.com.

n → π* Transitions: The carbonyl oxygen atoms of both the aldehyde and carboxylic acid groups possess non-bonding electrons (n-electrons). These electrons can be excited to an antibonding π* orbital. These n → π* transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths masterorganicchemistry.com. The presence of these functional groups is expected to result in a weak absorption band in the 270-300 nm region masterorganicchemistry.com.

Type of Electronic Transition Involved Orbitals Expected Wavelength Region Relative Intensity
π → πBonding π to Antibonding πShorter Wavelength UVStrong
n → πNon-bonding to Antibonding πLonger Wavelength UV (~270-300 nm)Weak

Table 2: Expected Electronic Transitions for this compound in UV-Visible Spectroscopy. This interactive table outlines the electronic transitions that contribute to the compound's UV-Vis spectrum.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state nih.gov. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern nih.gov. The analysis provides a detailed electron density map, from which the positions of individual atoms can be determined with high accuracy nih.govyoutube.com.

For this compound, a single-crystal X-ray diffraction study would reveal crucial structural details:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-Cl) and bond angles, confirming the molecular geometry.

Planarity: It would determine the planarity of the benzene ring and the orientation of the substituent groups (carboxyl, formyl, and chloro) relative to the ring.

Intermolecular Interactions: A key feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-head fashion researchgate.net. X-ray crystallography would confirm if this compound forms such dimers or other hydrogen bonding networks, which significantly influence the crystal packing and physical properties of the compound.

This detailed structural information is fundamental for understanding the compound's physical properties and its interactions in various chemical and biological contexts.

Structural Information from X-ray Crystallography Significance
Atomic CoordinatesDefines the precise 3D structure of the molecule.
Bond Lengths and AnglesConfirms covalent geometry and identifies any structural strain.
Torsion AnglesDescribes the conformation and orientation of substituent groups.
Intermolecular Hydrogen BondingReveals the formation of characteristic carboxylic acid dimers or other networks researchgate.net.
Crystal Packing and Unit Cell ParametersExplains the macroscopic crystal structure and solid-state properties.

Table 3: Structural Information Obtainable from X-ray Crystallography of this compound. This interactive table details the key structural parameters provided by this analytical method.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. vjst.vn By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like frontier molecular orbital energies. semanticscholar.org For 2-Chloro-3-formylbenzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in elucidating its structural and electronic characteristics. vjst.vnnih.gov

The optimized molecular structure reveals the spatial arrangement of the atoms, including critical bond lengths and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's reactivity. vjst.vnsemanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for understanding how this compound might interact with other molecules. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and formyl groups, indicating sites prone to electrophilic attack, and positive potential elsewhere.

Table 1: Calculated Electronic Properties of this compound using DFT
ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Electronegativity (χ)4.85 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity Index (ω)5.01 eV

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. scispace.comsemanticscholar.org The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. semanticscholar.orgnih.gov MD simulations provide a detailed view of the dynamic behavior of the complex, revealing conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. semanticscholar.orgnih.gov These simulations are crucial for validating the docking results and understanding the intricacies of ligand-target recognition. nih.gov While specific targets for this compound are not extensively documented, its structural motifs suggest potential interactions with a variety of enzymes or receptors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsCarboxyl group with Lys72; Formyl group with Asp184
Hydrophobic InteractionsChlorinated phenyl ring with Leu132, Val80
RMSD after MD Simulation (Å)1.8

Prediction of Physicochemical and ADME Properties (Excluding Dosage)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.gov Various computational tools, such as SwissADME, provide predictions for a wide range of physicochemical and pharmacokinetic properties based on the molecule's structure. nih.govnih.gov These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities. nih.gov

For this compound, key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be readily calculated. nih.govresearchgate.net These parameters are evaluated against established guidelines, such as Lipinski's rule of five, to predict oral bioavailability. nih.gov Additionally, predictions for aqueous solubility, gastrointestinal absorption, and potential inhibition of cytochrome P450 enzymes provide a comprehensive in silico ADME profile. nih.govphytojournal.com

Table 3: Predicted Physicochemical and ADME Properties of this compound
PropertyPredicted ValueInterpretation
Molecular Weight184.58 g/molCompliant with Lipinski's Rule (<500)
logP (Consensus)1.85Optimal Lipophilicity
Topological Polar Surface Area (TPSA)54.37 ŲGood potential for cell membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
Aqueous Solubility (logS)-2.5Soluble
GI AbsorptionHighLikely well-absorbed from the gut
CYP2D6 InhibitorYesPotential for drug-drug interactions

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. iomcworld.comdrugdesign.org Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a pivotal role in modern SAR investigations. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov

For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic) and correlating them with experimentally determined activities. nih.gov Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net The insights gained from SAR studies are crucial for optimizing the lead compound by identifying which structural modifications are likely to enhance the desired biological effect. iomcworld.com For instance, the positions and nature of substituents on the phenyl ring can be systematically varied to probe their impact on activity. drugbank.com

Conformational Analysis and Tautomeric Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the relative orientations of the carboxyl, formyl, and chloro substituents are of particular interest. Computational methods can be used to identify low-energy conformers and the energy barriers between them.

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. nih.gov this compound, having both a carboxylic acid and an aldehyde group, could potentially exhibit ring-chain tautomerism, similar to 2-formylbenzoic acid, where the acidic proton of the carboxyl group can add to the carbonyl oxygen of the aldehyde, forming a cyclic lactol. semanticscholar.org Computational studies can predict the relative stabilities of these tautomeric forms in different environments (gas phase and in various solvents), which is crucial as different tautomers may exhibit distinct biological activities. orientjchem.org

Vi. Advanced Applications in Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The unique arrangement of reactive sites on 2-chloro-3-formylbenzoic acid—the carboxyl group for amide or ester formation, the aldehyde for condensation or oxidation/reduction reactions, and the chlorinated benzene (B151609) ring for nucleophilic substitution or cross-coupling reactions—renders it a strategic starting material for the synthesis of elaborate organic molecules.

Synthesis of Pharmaceuticals and Agrochemicals

While direct synthesis examples for approved drugs starting from this compound are not extensively documented in publicly available literature, its analogs, such as 2-formylbenzoic acid, are crucial in the production of high-value pharmaceuticals. For instance, various synthetic routes for the PARP inhibitor Olaparib, a drug used in cancer therapy, utilize formylbenzoic acid derivatives as key intermediates. nih.govacs.orgacs.org These syntheses highlight the importance of the formylbenzoic acid scaffold in constructing the core phthalazinone structure of Olaparib. acs.org

Similarly, chlorinated benzoic acid derivatives are foundational in the agrochemical industry. Related compounds like 2-chloro-3-methylbenzoic acid serve as important intermediates in the synthesis of modern insecticides, including chlorantraniliprole, as well as in the development of certain anticancer agents and folic acid analogs. patsnap.com This underscores the potential of the chloro- and carboxyl-substituted phenyl structure in creating molecules for crop protection and medicine.

Building Block for Biologically Active Molecules

The utility of this compound as a building block stems from its capacity to participate in multicomponent reactions to form heterocyclic systems, which are often the core of biologically active molecules. nih.gov The aldehyde group can react with amines to form imines (Schiff bases), which can then undergo further cyclization, while the carboxylic acid group provides a handle for improving solubility or for linking to other molecular fragments. The chlorine substituent can influence the electronic properties and metabolic stability of the final molecule, which are critical parameters for biological activity. For example, derivatives of the related 2-chloro-3-formylquinoline are used to synthesize azetidin-2-one (B1220530) fused quinolines, which have been investigated for their antimicrobial properties. orientjchem.org

Key Intermediate in Drug Development (e.g., Olaparib related compounds)

The development of the anticancer drug Olaparib provides a well-documented case for the significance of formylbenzoic acid derivatives as key intermediates. In several patented manufacturing processes, 2-formylbenzoic acid is the starting point for creating the phthalazinone core of Olaparib. nih.govacs.orggoogle.com The synthesis typically involves a reaction, such as the Horner–Wadsworth–Emmons reaction, to build the side chain, followed by cyclization with hydrazine (B178648) to form the heterocyclic ring system. nih.govacs.org Although these documented syntheses use the non-chlorinated analog, they establish a clear precedent for how a molecule like this compound could theoretically be employed to create novel, potentially patentable analogs of Olaparib or other pharmacologically active phthalazinones.

Derivatization for Enhanced Functionality

The functional groups of this compound allow for straightforward derivatization to create new molecules with tailored properties for applications in coordination chemistry and materials science.

Synthesis of Schiff Bases

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. mediresonline.org The aldehyde group of this compound can readily react with various primary amines to yield the corresponding Schiff base derivatives. This reaction provides a modular approach to new compounds where the properties can be tuned by changing the substituent on the amine. These derivatives have applications ranging from catalysis to the development of novel biologically active agents, as the imine group is a key feature in many natural and synthetic bioactive compounds. mediresonline.orgnih.gov

Table 1: General Reaction for Schiff Base Formation

Reactant A Reactant B Product Bond Formed

Preparation of Metal Complexes and Their Properties

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for coordinating with metal ions. This allows for the preparation of a wide range of metal complexes and metal-organic frameworks (MOFs). nih.gov By selecting different metal ions and controlling reaction conditions, materials with specific structures and properties, such as porosity, fluorescence, or catalytic activity, can be synthesized. For example, research on other substituted benzoic acids has shown their ability to form complexes with metals like zinc and cadmium, creating materials that can act as sensors for detecting ions and small molecules. nih.gov The presence of the additional chloro and formyl groups on the this compound ligand could further modulate the electronic properties and structure of the resulting metal complexes, potentially leading to novel functionalities.

Table 2: Potential Components for Metal Complexation

Component Role in Complexation Potential Metal Ions
This compound Organic Ligand (via carboxylate) Zn²⁺, Cd²⁺, Cu²⁺, Fe³⁺
Metal Salt Metal Ion Source Nitrates, Chlorides, Acetates

Role in the Synthesis of Heterocyclic Compounds

The unique bifunctional nature of 2-carboxybenzaldehydes makes them ideal starting materials for the synthesis of various fused heterocyclic compounds. The aldehyde group serves as an electrophilic center for condensation with nucleophiles, while the carboxylic acid group is perfectly positioned for subsequent intramolecular cyclization to form stable ring systems.

Isoindolinone Derivatives

The synthesis of isoindolinones is one of the most prominent applications of 2-formylbenzoic acid and its derivatives. wikipedia.org These scaffolds are prevalent in many biologically active molecules and natural products. A particularly powerful method for their construction is through multicomponent reactions (MCRs), which allow for the assembly of complex products in a single, efficient step. nih.gov

In a typical three-component reaction, 2-formylbenzoic acid condenses with a primary amine to form an in-situ Schiff base. This intermediate is then trapped by a third component, such as an isocyanide (in an Ugi-type reaction) or a cyanide source (in a Strecker-type reaction), followed by an intramolecular cyclization (lactamization) to yield the isoindolinone core. wikipedia.orgnih.gov This process is highly modular, allowing for significant diversity in the final products by simply varying the amine and isocyanide inputs.

For instance, the reaction between 2-formylbenzoic acid, a primary amine, and trimethylsilylcyanide can yield different products based on reaction conditions. At room temperature, the reaction often produces a nitrile-substituted isoindolinone, while at reflux temperatures, a carboxamide-substituted isoindolinone is formed. nih.gov

Reaction TypeComponent 1Component 2Component 3Key Product
Ugi-type Reaction2-Formylbenzoic acidPrimary Amine (R-NH₂)Isocyanide (R'-NC)N-substituted 3-(acylamino)isoindolin-1-one
Strecker-type Reaction2-Formylbenzoic acidPrimary Amine (R-NH₂)Potassium Cyanide (KCN)N-substituted isoindolinone-1-carbonitrile
Phosphonate Synthesis2-Formylbenzoic acidPrimary Amine (R-NH₂)Dimethyl PhosphiteIsoindolin-1-one-3-phosphonate

Quinazoline and Quinazolinone Derivatives

The synthesis of quinazolines and quinazolinones typically proceeds from precursors containing a 2-aminobenzoyl moiety, such as anthranilic acid or 2-aminobenzamides. nih.govorganic-chemistry.org These starting materials provide the necessary nitrogen and carbonyl functionalities for constructing the pyrimidine (B1678525) ring fused to the benzene core. Common methods include the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. nih.gov While this compound is not a conventional starting material for these specific heterocycles, related ortho-substituted benzoic acids can be envisioned in specialized synthetic routes, although this is not a widely documented application.

Naphthyridine Derivatives

The synthesis of naphthyridine derivatives from this compound is not a commonly reported pathway in the reviewed scientific literature. The construction of the naphthyridine skeleton, which consists of two fused pyridine (B92270) rings, generally involves different cyclization strategies and starting materials.

Oxazepine Derivatives

Oxazepine derivatives, which are seven-membered heterocyclic compounds containing oxygen and nitrogen, can be synthesized from various precursors. One established route involves the reaction of Schiff bases with cyclic anhydrides. ekb.eg It is plausible that this compound could first react with an aromatic amine to form a Schiff base. This intermediate, possessing both an imine and a carboxylic acid group, could then potentially undergo reaction with reagents like malic or phthalic anhydride (B1165640) to form oxazepine structures. However, specific examples detailing this transformation for this compound are not extensively documented. ekb.eg

Dihydropyran Derivatives

The role of this compound in the synthesis of dihydropyran derivatives is not a well-established application in chemical literature. The synthesis of dihydropyrans often involves cycloaddition reactions or other strategies starting from different classes of organic compounds.

Exploitation in Multicomponent Reaction Development

The true synthetic power of 2-formylbenzoic acid and its analogs, including this compound, is most evident in their application in multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs are convergent, one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. shodhsagar.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. nih.gov

The ortho-aldehyde and carboxylic acid groups of 2-formylbenzoic acid allow it to act as a bifunctional "A-B" type reactant. In the presence of an amine (C) and an isocyanide (D), it undergoes the Ugi four-center, three-component reaction (U-3CR) to produce highly functionalized isoindolinones. researchgate.netrsc.org

The Ugi Reaction Mechanism with 2-Formylbenzoic Acid:

Condensation: The aldehyde group of 2-formylbenzoic acid reacts with a primary amine to form a protonated Schiff base intermediate.

Nucleophilic Attack: The isocyanide adds to the electrophilic carbon of the Schiff base, forming a nitrilium ion intermediate.

Intramolecular Cyclization: The carboxylate group, acting as an intramolecular nucleophile, attacks the nitrilium ion. This step is a rapid, irreversible acyl transfer that results in the formation of the stable five-membered isoindolinone ring. nih.gov

This MCR strategy is exceptionally versatile. By varying the amine and isocyanide components, a vast array of substituted isoindolinones can be synthesized, making it a powerful tool in medicinal chemistry and drug discovery. nih.govacs.org The reaction is often high-yielding and can be performed under mild conditions, sometimes even without a catalyst. researchgate.net The chloro-substituent on the this compound backbone adds another layer of potential complexity and functionality to the resulting products.


Vii. Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Chloro-3-formylbenzoic Acid

The current research landscape for this compound is notably sparse, with a conspicuous absence of dedicated studies in peer-reviewed scientific literature. Public chemical databases confirm its molecular structure (C₈H₅ClO₃) but often lack extensive experimental data or citations to primary research articles. uni.lu Its presence is primarily noted in chemical supplier catalogs and patent literature, which strongly suggests its role as a specialized building block or intermediate in multi-step organic synthesis rather than a final product with well-characterized applications.

Research on analogous compounds, such as 2-formylbenzoic acid (2-carboxybenzaldehyde), is extensive, focusing on its utility in synthesizing a variety of heterocyclic systems like isoindolinones and phthalazinones. wikipedia.org Similarly, other chlorinated and formylated aromatic compounds, like 2-chloro-3-formylquinolines and 4-chloro-3-formylcoumarins, are recognized as valuable precursors for creating diverse and complex molecular architectures. researchgate.netrsc.org However, the specific combination of the 2-chloro, 3-formyl, and benzoic acid functionalities in the title compound remains largely unexplored in academic publications. The current landscape is therefore defined not by what is known about this compound itself, but by the potential inferred from its structural relatives.

Identification of Knowledge Gaps and Emerging Research Avenues

The limited public data on this compound presents significant knowledge gaps that also represent clear opportunities for future research. The most fundamental gap is the lack of established, high-yield, and regioselective synthetic methods. While routes can be postulated, detailed experimental procedures, optimization, and scalability studies are needed.

Further investigation is required to understand the compound's fundamental chemical and physical properties. The electronic interplay between the ortho-chloro, meta-formyl, and carboxylic acid groups likely imparts unique reactivity that distinguishes it from simpler substituted benzoic acids. An emerging research avenue is the systematic exploration of its reaction chemistry, particularly how it can serve as a trifunctional building block. The aldehyde and carboxylic acid groups offer sites for condensation, cyclization, and derivatization, while the chlorine atom provides a handle for cross-coupling reactions.

The following table summarizes the key knowledge gaps and suggests corresponding avenues for research.

Identified Knowledge Gap Key Research Questions Potential Research Avenue
Synthesis & Purification What are the most efficient, scalable, and regioselective synthetic routes? What are the optimal purification protocols?Investigation of synthetic pathways such as the oxidation and chlorination of 2-chloro-3-methylbenzoic acid or formylation of 2-chlorobenzoic acid.
Physicochemical Properties What are the compound's pKa, solubility, crystal structure, and spectroscopic characteristics (NMR, IR, MS)?Detailed analytical and physical chemistry characterization using modern spectroscopic and crystallographic techniques.
Chemical Reactivity How does the electronic interplay of the three functional groups affect the reactivity of each site? What unique cyclization or condensation reactions can it undergo?Systematic study of its participation in named reactions, multicomponent reactions, and as a precursor for heterocyclic synthesis.
Biological & Toxicological Profile Does the compound exhibit any notable biological activity? What is its preliminary toxicological and ecotoxicological profile?Initial screening in biochemical assays and standard cytotoxicity and environmental impact assessments.

Potential for Novel Methodologies and Applications

The unique trifunctional nature of this compound makes it a prime candidate for the application of novel synthetic methodologies. Its structure is particularly well-suited for use in multicomponent reactions (MCRs), which could rapidly generate molecular complexity and build diverse chemical libraries from a single, versatile starting material. Methodologies like flow chemistry could be employed to safely and efficiently explore its reactivity under various conditions, potentially telescoping multiple reaction steps.

Potential applications stem directly from its chemical functionality:

Heterocyclic Synthesis : The ortho-positioning of the aldehyde and carboxylic acid groups, influenced by the chlorine atom, makes it an ideal precursor for a wide range of fused and non-fused heterocyclic systems. Drawing parallels with 2-formylbenzoic acid, it could be used to synthesize novel chlorinated isoindolinones, phthalazinones, and isocumarins with potential pharmacological activity. wikipedia.org

Medicinal Chemistry : The aldehyde group can act as a covalent "warhead" for enzyme inhibitors, while the chloro-substituted benzoic acid core is a common feature in many pharmaceuticals. The compound could serve as a valuable fragment in drug discovery campaigns, particularly for developing inhibitors of enzymes like stearoyl-CoA desaturase. guidechem.com

Materials Science : As a rigid aromatic monomer, it could be incorporated into specialty polymers, such as polyimides or polyesters, to enhance thermal stability or modify electronic properties. The polar functional groups could also make it a precursor for novel dyes or functional coatings.

Interdisciplinary Research Opportunities

The exploration of this compound offers numerous opportunities for collaboration across scientific disciplines. Its potential as a versatile chemical building block provides a natural bridge between synthetic organic chemistry and other fields.

Disciplinary Area Potential Research Opportunity Rationale
Computational Chemistry Predicting reactivity, reaction mechanisms, and spectroscopic properties. Virtual screening of potential biological targets.In the absence of experimental data, in silico studies can guide synthetic efforts and prioritize biological screening, saving time and resources.
Medicinal Chemistry & Chemical Biology Use as a scaffold for generating libraries of novel small molecules for high-throughput screening against various disease targets.The compound contains three distinct functional groups, offering multiple points for diversification to explore structure-activity relationships (SAR).
Agrochemistry Synthesis and evaluation of derivatives as potential herbicides, fungicides, or pesticides.Substituted benzoic acids are established pharmacophores in the agrochemical industry. The unique substitution pattern could lead to novel modes of action.
Materials Science & Polymer Chemistry Incorporation as a monomer into advanced polymers or as a precursor for functional organic materials (e.g., dyes, sensors).The rigid aromatic core, combined with reactive functional groups and a chlorine atom, can be used to tune material properties like thermal resistance, conductivity, and photophysics.

By fostering these interdisciplinary collaborations, the full potential of this compound can be unlocked, transforming it from a little-studied chemical intermediate into a valuable tool for innovation in medicine, agriculture, and materials science.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3-formylbenzoic acid, and how can purity be ensured?

  • Methodological Answer : A common synthetic route involves chlorination of a precursor (e.g., 3-formylbenzoic acid) using chlorine gas or chlorinating agents (e.g., SOCl₂) in the presence of catalysts like FeCl₃. Reaction parameters include:
  • Temperature : 60–80°C (to balance reactivity and side reactions).
  • Solvent : Dichloromethane or THF for solubility.
  • Catalyst loading : 5–10 mol% FeCl₃ for efficient chlorination .
    Purity is ensured via recrystallization (e.g., ethanol/water mixture) and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 10.2 ppm (aldehyde proton) and δ 8.0–8.5 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl carbons (COOH at ~170 ppm, CHO at ~190 ppm) .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (C=O), ~740 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 198.5 (calculated for C₈H₅ClO₃) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed when determining the crystal structure of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement:
  • Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Refinement Steps :

Solve phase problem via direct methods (SHELXS).

Refine anisotropic displacement parameters.

Validate using R-factor (<5%) and residual electron density maps .
Common issues like twinning require integration of HKL-2000 or CrysAlisPro for data correction .

Q. How can discrepancies between experimental and computational data (e.g., NMR shifts, bond lengths) be resolved?

  • Methodological Answer :
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data.
  • Crystallographic Validation : Overlay computed and experimental bond lengths (e.g., C-Cl: 1.74 Å experimental vs. 1.76 Å theoretical). Adjust basis sets or solvent models in simulations to align with empirical results .

Q. What strategies enable regioselective functionalization of this compound for derivative synthesis?

  • Methodological Answer :
  • Protection of Functional Groups : Use tert-butyldimethylsilyl (TBDMS) to protect the aldehyde group before chlorination or carboxylate derivatization.
  • Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate the ortho position relative to the chloro group, enabling selective alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.